molecular formula C10H21N3 B13612297 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine

Cat. No.: B13612297
M. Wt: 183.29 g/mol
InChI Key: CSOYJQIXGATGDG-UHFFFAOYSA-N
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Description

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-methylpyrrolidin-2-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 1-methylpyrrolidine . The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . The choice of solvents and reagents is crucial to ensure the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to the presence of both the piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-[(1-methylpyrrolidin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3

InChI Key

CSOYJQIXGATGDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2CCNCC2

Origin of Product

United States

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